molecular formula C11H17NO3 B11756077 3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11756077
M. Wt: 211.26 g/mol
InChI Key: NSRBNLPONXTVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyimino)-4,7,7-trimethylbicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyimino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives . This method typically involves the use of intermediates such as 1,3-oxazine or γ-lactone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and functionalization can be scaled up for industrial applications, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) for converting the carboxylic acid group to an acyl chloride.

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a hydroxyimino group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar bicyclic compounds, making it a valuable scaffold for various applications.

Properties

IUPAC Name

3-hydroxyimino-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12-15/h15H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRBNLPONXTVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=NO)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.